molecular formula C17H22ClNOS B154089 N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride CAS No. 128959-25-1

N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride

Cat. No. B154089
M. Wt: 323.9 g/mol
InChI Key: JUGXPWVKURHMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. TCB-2 has been widely studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression, anxiety, and addiction.

Mechanism Of Action

N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological and cognitive processes. Activation of the 5-HT2A receptor by N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride are primarily mediated by its agonist activity at the 5-HT2A receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of various physiological and cognitive processes, including mood, perception, and cognition. Activation of the 5-HT2A receptor by N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

The advantages of using N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in laboratory experiments include its high potency and selectivity for the 5-HT2A receptor, as well as its well-characterized mechanism of action. However, the limitations of using N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride include its potential toxicity and the need for careful dosing and monitoring in animal studies.

Future Directions

There are several potential future directions for research on N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, including:
1. Further characterization of its pharmacological properties and mechanism of action, particularly in relation to its potential therapeutic applications.
2. Development of novel analogs and derivatives of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in combination with other drugs or therapies for the treatment of psychiatric disorders.
4. Exploration of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in other therapeutic areas, such as the treatment of migraines or other neurological disorders.
5. Investigation of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride as a research tool for the study of the 5-HT2A receptor and its downstream signaling pathways.

Synthesis Methods

The synthesis of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride involves several steps, starting from the precursor compound 2-bromo-4-methoxyphenylthioanisole. This compound is reacted with propylamine and lithium diisopropylamide to form the intermediate product, which is then methylated using methyl iodide and potassium carbonate. The final step involves the formation of the hydrochloride salt of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride by reacting the free base with hydrochloric acid.

Scientific Research Applications

N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in animal models, and has been proposed as a potential treatment for various psychiatric disorders. N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has also been studied for its potential use in the treatment of migraines, as it has been shown to have potent vasoconstrictive properties.

properties

CAS RN

128959-25-1

Product Name

N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride

Molecular Formula

C17H22ClNOS

Molecular Weight

323.9 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)sulfanylphenyl]-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C17H21NOS.ClH/c1-13(18-2)12-14-6-4-5-7-17(14)20-16-10-8-15(19-3)9-11-16;/h4-11,13,18H,12H2,1-3H3;1H

InChI Key

JUGXPWVKURHMFI-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)NC.Cl

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)NC.Cl

synonyms

Benzeneethanamine, 2-((4-methoxyphenyl)thio)-N,alpha-dimethyl-, hydroc hloride

Origin of Product

United States

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